molecular formula C15H15N5O3 B2509661 3-((1-(5-Methylisoxazole-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034229-28-0

3-((1-(5-Methylisoxazole-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2509661
CAS No.: 2034229-28-0
M. Wt: 313.317
InChI Key: DOLWZONNRCNQGX-UHFFFAOYSA-N
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Description

3-((1-(5-Methylisoxazole-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that features a pyrazine ring substituted with a nitrile group and an ether linkage to a piperidine ring, which is further substituted with a 5-methylisoxazole-4-carbonyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(5-Methylisoxazole-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the piperidine intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the 5-methylisoxazole-4-carbonyl group: This step involves the acylation of the piperidine intermediate with 5-methylisoxazole-4-carbonyl chloride in the presence of a base such as triethylamine.

    Formation of the pyrazine ring: The pyrazine ring is constructed through a condensation reaction involving appropriate diamine and dicarbonyl compounds.

    Coupling of the piperidine and pyrazine intermediates: The final step involves the coupling of the piperidine intermediate with the pyrazine intermediate through an ether linkage, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-((1-(5-Methylisoxazole-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrile group or the ether linkage, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazine or piperidine derivatives.

Scientific Research Applications

3-((1-(5-Methylisoxazole-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-((1-(5-Methylisoxazole-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carboxamide
  • 3-((1-(5-Methylisoxazole-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-methanol

Uniqueness

3-((1-(5-Methylisoxazole-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is unique due to its specific substitution pattern and the presence of both a nitrile group and an ether linkage. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3/c1-10-12(8-19-23-10)15(21)20-6-2-3-11(9-20)22-14-13(7-16)17-4-5-18-14/h4-5,8,11H,2-3,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOLWZONNRCNQGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)N2CCCC(C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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